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Compound of Interest

Compound Name: 4-Ethyl-5-fluoropyrimidine

Cat. No.: B057389 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 4-Ethyl-5-fluoropyrimidine, a key intermediate in pharmaceutical synthesis. While specific,

experimentally-derived quantitative data for this compound is not publicly available, this

document outlines the standard methodologies and expected data presentation for its analysis

using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared

(IR) spectroscopy.

Chemical Properties and Significance
4-Ethyl-5-fluoropyrimidine is a fluorinated pyrimidine derivative with the chemical formula

C₆H₇FN₂ and a molecular weight of 126.13 g/mol .[1] Its CAS number is 137234-88-9. This

compound serves as a critical building block in the synthesis of various bioactive molecules,

most notably the antifungal agent Voriconazole.[2] The purity of 4-Ethyl-5-fluoropyrimidine,

typically supplied at ≥97%, is crucial for its application in pharmaceutical manufacturing to

ensure the quality and consistency of the final active pharmaceutical ingredient (API).[2] It is

generally characterized as a colorless to light yellow liquid.

Spectroscopic Analysis Methodologies
The structural elucidation and confirmation of 4-Ethyl-5-fluoropyrimidine rely on a

combination of spectroscopic techniques. Below are the detailed methodologies for the key

analytical methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by observing the magnetic properties of atomic nuclei.

Experimental Protocol:

A general protocol for obtaining NMR spectra of a liquid sample like 4-Ethyl-5-
fluoropyrimidine is as follows:

Sample Preparation: A small amount of 4-Ethyl-5-fluoropyrimidine is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For

¹H NMR, a concentration of 10-50 mM is typically sufficient, while for ¹³C NMR, a higher

concentration of 50-200 mM is often required.[3]

Instrumentation: The sample is placed in a 5 mm NMR tube. The analysis is performed on an

NMR spectrometer, for example, a Bruker DPX-300 instrument (300.1 MHz for ¹H and 75.5

MHz for ¹³C).[4]

Data Acquisition:

The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

For ¹H NMR, a standard pulse program is used to acquire the spectrum. The number of

scans (NS) is typically set to an even number (e.g., 8, 16, or 32) to average out noise.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal-to-noise ratio. A larger number of scans is usually necessary due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. For

spectra recorded in CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for

¹³C can be used as an internal reference.

Data Presentation:
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The anticipated ¹H and ¹³C NMR data for 4-Ethyl-5-fluoropyrimidine would be presented in a

tabular format as shown below. The chemical shifts (δ) are reported in parts per million (ppm),

and the coupling constants (J) are in Hertz (Hz).

Table 1: Hypothetical ¹H NMR Data for 4-Ethyl-5-fluoropyrimidine

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.8 s - 1H H-2

~8.5 d ~3.0 1H H-6

~2.9 q 7.6 2H -CH₂-

~1.3 t 7.6 3H -CH₃

Table 2: Hypothetical ¹³C NMR Data for 4-Ethyl-5-fluoropyrimidine

Chemical Shift (δ, ppm) Assignment

~158 C-4

~155 (d, J ≈ 250 Hz) C-5

~150 (d, J ≈ 15 Hz) C-6

~148 C-2

~25 -CH₂-

~12 -CH₃

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule,

which helps in determining its molecular weight and elemental composition.

Experimental Protocol:
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Sample Introduction: A dilute solution of 4-Ethyl-5-fluoropyrimidine is introduced into the

mass spectrometer.

Ionization: An ionization technique such as Electrospray Ionization (ESI) is commonly used

for this type of molecule.

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

Detection: The detector records the abundance of each ion.

Data Presentation:

The mass spectrometry data is typically presented as a list of m/z values with their relative

intensities. For 4-Ethyl-5-fluoropyrimidine, the exact mass is 126.05932639 Da.[5]

Table 3: Expected Mass Spectrometry Data for 4-Ethyl-5-fluoropyrimidine

m/z Ion

127.0666 [M+H]⁺

149.0485 [M+Na]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol:

Sample Preparation: As 4-Ethyl-5-fluoropyrimidine is a liquid, its IR spectrum can be

obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-

400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
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Data Analysis: The resulting spectrum shows absorption bands corresponding to the

vibrational frequencies of the bonds within the molecule.

Data Presentation:

The characteristic IR absorption bands are reported in wavenumbers (cm⁻¹).

Table 4: Expected Characteristic IR Absorption Bands for 4-Ethyl-5-fluoropyrimidine

Wavenumber (cm⁻¹) Bond Functional Group

~3100-3000 C-H stretch Aromatic

~2980-2850 C-H stretch Alkyl

~1650-1550 C=N, C=C stretch Pyrimidine ring

~1470-1430 C-H bend Alkyl

~1250-1150 C-F stretch Aryl-F

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized chemical compound like 4-Ethyl-5-fluoropyrimidine.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical

compound.

In conclusion, while specific spectral data for 4-Ethyl-5-fluoropyrimidine is proprietary, this

guide provides the necessary framework for researchers and drug development professionals

to understand the methodologies involved in its characterization. The combination of NMR, MS,

and IR spectroscopy provides a complete picture of the molecule's structure, confirming its

identity and purity, which are critical for its applications in pharmaceutical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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